molecular formula C13H24N2O4 B1149151 4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid CAS No. 1240619-81-1

4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid

Cat. No. B1149151
M. Wt: 272.34066
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid” is also known as 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-ium-1-carboxylate . It has a molecular weight of 244.29 . The IUPAC name for this compound is 4-(tert-butoxycarbonyl)-1-methylpiperazin-1-ium-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O4/c1-11(2,3)17-9(14)12-5-7-13(4,8-6-12)10(15)16/h5-8H2,1-4H3 . This code provides a unique representation of the molecule’s structure.

It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid has been explored in various chemical syntheses, showcasing its versatility in the development of potent agonists, mass-separating agents, and differentiating agents. For instance, it has been utilized in the efficient synthesis of a potent PPARpan agonist, demonstrating a complex synthesis process that includes regioselective bond formation and the introduction of an isobutyric acid fragment (Guo et al., 2006). Moreover, its derivatives have been investigated as mass-separating agents in the separation of propanols from water, highlighting the chemical's role in improving industrial separation processes (Taha, 2016).

Therapeutic Potential and Biological Activities

Piperazine derivatives of butanoic acid, closely related to the compound , have shown potential in inducing differentiation and inhibiting the growth of human leukemic cells, suggesting a promising avenue for cancer treatment (Gillet et al., 1997). The compound's framework has also been adapted in the creation of antiallergy and antimicrobial agents, demonstrating its versatility in the development of new medications (Walsh et al., 1990; Bektaş et al., 2010).

Material Science and Engineering

In material science, derivatives of 4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid have been utilized in the synthesis of polyamides containing nucleobases such as uracil and adenine, indicating its utility in creating novel polymeric materials with potential applications in biotechnology and nanotechnology (Hattori & Kinoshita, 1979).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305+351+338, and P302+352 .

properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-9-7-14(8-10-15)6-4-5-11(16)17/h4-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWURFPLVBHJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid

CAS RN

1240619-81-1
Record name 4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}butanoic acid
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